PARP Trapping Potency Compared with Other PARP Inhibitors
In a standardized cell-free PARP trapping assay using DT40 cells, niraparib demonstrated 2-fold higher PARP trapping potency relative to olaparib and rucaparib (relative trapping = 2 vs. 1), but approximately 50-fold lower than talazoparib (relative trapping = 100). This intermediate trapping potency positions niraparib between the weaker trappers (olaparib/rucaparib) and the strongest trapper (talazoparib). The PARP trapping ranking consistently reported across multiple independent studies is: talazoparib >> niraparib ≈ olaparib ≈ rucaparib >> veliparib [1]. In biochemical assays, niraparib PARP1/2 IC₅₀ values of 3.8 nM/2.1 nM place it among the less potent catalytic inhibitors compared to talazoparib (IC₅₀ ~0.5 nM) and olaparib (~1 nM), yet this does not linearly correlate with cellular cytotoxicity or clinical efficacy, as PARP trapping, not catalytic inhibition, is the primary driver of single-agent anticancer activity [2].
| Evidence Dimension | PARP trapping potency (relative to olaparib = 1) |
|---|---|
| Target Compound Data | Niraparib: Relative trapping = 2 |
| Comparator Or Baseline | Olaparib = 1; Rucaparib = 1; Talazoparib = 100; Veliparib <0.2 |
| Quantified Difference | Niraparib 2-fold > olaparib/rucaparib; niraparib 50-fold < talazoparib |
| Conditions | Cell-free DT40 cell PARP trapping assay; IC₅₀ catalytic inhibition in wild-type DT40: niraparib 0.060 µM, olaparib 0.006 µM |
Why This Matters
Intermediate PARP trapping potency may offer a differentiated therapeutic window—more single-agent cytotoxicity than olaparib/rucaparib while potentially avoiding the pronounced hematologic toxicity associated with the extreme trapping potency of talazoparib.
- [1] Annual Review of Cancer Biology. Table 1: Properties of PARP inhibitors. Annu Rev Cancer Biol. 2020;4:1-25. DOI: 10.1146/annurev-cancerbio-030518-055914. View Source
- [2] Murai J, Huang SY, Das BB, et al. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Res. 2012;72(21):5588-5599. DOI: 10.1158/0008-5472.CAN-12-2753. View Source
